Phyllanthostatin 6
Description
Structure
2D Structure
Properties
CAS No. |
132282-94-1 |
|---|---|
Molecular Formula |
C36H48O16 |
Molecular Weight |
736.8 g/mol |
InChI |
InChI=1S/C36H48O16/c1-17-15-45-36(13-23(17)48-25(38)11-8-19-6-4-3-5-7-19)35(16-46-35)21-10-9-20(12-22(21)52-36)32(44)51-34-31(29(42)27(40)24(14-37)49-34)50-33-30(43)28(41)26(39)18(2)47-33/h3-8,11,17-18,20-24,26-31,33-34,37,39-43H,9-10,12-16H2,1-2H3/b11-8+ |
InChI Key |
JJJGFQQALVPPLB-DHZHZOJOSA-N |
SMILES |
CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O |
Isomeric SMILES |
CC1COC2(CC1OC(=O)/C=C/C3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O |
Canonical SMILES |
CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O |
Synonyms |
phyllanthostatin 6 |
Origin of Product |
United States |
Isolation and Characterization Methodologies
Comparative Metabolomic Profiling with Related Phyllanthostatins and Analogous Lignans (B1203133)
Metabolomic profiling serves as a powerful tool to delineate the chemical diversity within a plant genus and to compare the metabolic fingerprint of related compounds. In the context of Phyllanthostatin 6, comparative metabolomic studies involving other phyllanthostatins and analogous lignans provide insights into biosynthetic pathways, structural diversity, and chemotaxonomic relationships within the Phyllanthus genus.
The genus Phyllanthus is a rich source of a wide array of secondary metabolites, including tannins, flavonoids, alkaloids, terpenoids, and lignans. nih.govacademicjournals.orgresearchgate.net Chemical investigations of various Phyllanthus species have led to the isolation of numerous compounds, with significant diversity observed even between different parts of the same plant. nih.gov For instance, the roots of Phyllanthus acuminatus are the primary source of cytotoxic phyllanthostatins, including this compound, and the major antineoplastic constituent, phyllanthoside (B1239162). nih.govscielo.br In contrast, the aerial parts of the same plant have yielded different classes of lignans, such as luclaricin and justicidin B. scielo.brscielo.br This differential distribution highlights the tissue-specific biosynthesis of these compounds.
Comparative analysis using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the simultaneous detection and relative quantification of a wide range of metabolites. nih.govresearchgate.net These methods have been instrumental in distinguishing the metabolic profiles of different Phyllanthus species and have revealed that while some compounds are ubiquitous across the genus, others, like the phyllanthostatins, are restricted to specific species such as P. acuminatus. nih.govnih.gov
The metabolomic data reveals that this compound is part of a larger family of structurally related glycosides. nih.gov Comparative studies have identified several other phyllanthostatins, such as phyllanthostatins 1, 2, and 3. acs.orgcdnsciencepub.com These compounds share a common aglycone core but differ in their glycosylation patterns. For example, phyllanthostatin 2 differs from phyllanthoside in that one of the 6-deoxy-D-glucose units is replaced by glucose. cdnsciencepub.com Such variations are crucial as they can significantly impact the biological activity of the molecule.
Lignans, another major class of compounds found in Phyllanthus, share a common phenylpropanoid precursor, coniferyl alcohol, with the aglycone portion of phyllanthostatins. mdpi.comnih.gov However, the biosynthetic pathways diverge, leading to the vast structural diversity observed. Metabolomic studies comparing the profiles of phyllanthostatins with other lignans found in Phyllanthus species, such as phyllanthin (B192089) and hypophyllanthin (B190393), show distinct retention times and mass spectral fragmentation patterns, allowing for their unambiguous identification. nih.gov
Detailed research findings from these comparative studies are often presented in data tables that summarize the identified compounds, their retention times, mass-to-charge ratios (m/z), and the plant species or part in which they were detected. This systematic approach facilitates the identification of unique metabolic markers for different species and provides a framework for understanding the complex metabolic networks within the Phyllanthus genus.
Research Findings:
A comprehensive analysis of the chemical constituents of Phyllanthus species reveals a wide array of compounds. The following tables summarize key findings from various studies, highlighting the diversity of metabolites and the specific techniques used for their identification.
Table 1: Key Research Findings on Phyllanthus Metabolites
| Phyllanthus Species | Plant Part | Key Metabolites Identified | Analytical Techniques |
|---|---|---|---|
| Phyllanthus acuminatus | Roots | This compound, Phyllanthoside, Didesacetylphyllanthostatin 3, Descinnamoylphyllanthocindiol nih.gov | HRFABMS, 2D-NMR, HPLC nih.gov |
| Phyllanthus acuminatus | Aerial Parts | Luclaricin, Justicidin B scielo.brscielo.br | 1D and 2D-NMR, HRESIMS, IR scielo.brscielo.br |
| Phyllanthus emblica | Fruits | Gallic acid, Ellagic acid, Mucic acid derivatives nih.gov | HPLC-MS nih.gov |
| Phyllanthus amarus | - | Quercetin (B1663063), Rutin, Phyllanthin, Hypophyllanthin nih.gov | - |
| Phyllanthus acidus | Bark | Phyllanthol, α-amyrin, β-amyrin, Lupeol ijper.org | NMR ijper.org |
| Phyllanthus acidus | Leaves | β-sitosterol, Stigmasterol ijper.org | NMR ijper.org |
Table 2: Comparative Data of Selected Phyllanthostatins and Lignans
| Compound | Source Species | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| This compound | P. acuminatus nih.gov | - | Glycoside with a unique aglycone nih.gov |
| Phyllanthostatin 2 | P. acuminatus cdnsciencepub.com | - | One 6-deoxy-D-glucose of phyllanthoside is replaced by glucose cdnsciencepub.com |
| Phyllanthoside | P. acuminatus nih.govcdnsciencepub.com | - | Major antineoplastic glycoside nih.gov |
| Luclaricin | P. acuminatus scielo.brscielo.br | C23H20O8 scielo.br | Arylnaphthalene-type lignan (B3055560) scielo.brscielo.br |
| Justicidin B | P. acuminatus scielo.brnih.gov | C21H16O6 nih.gov | Arylnaphthalene lignan nih.gov |
Synthetic Approaches and Derivatization
Total Synthesis Strategies for Phyllanthostatin Scaffolds
The total synthesis of phyllanthostatin natural products represents a significant challenge in organic chemistry due to the densely functionalized and stereochemically rich structure. Strategies have been developed that hinge on the convergent assembly of the aglycone and the disaccharide components. The total syntheses of closely related compounds, such as (-)-Phyllanthostatin 1 and (+)-Phyllanthoside, provide a blueprint for accessing the broader family of Phyllanthostatin scaffolds. rsc.orgrsc.orgacs.org
A critical step in the synthesis of the phyllanthostatin scaffold is the formation of the glycosidic bond, the linkage connecting two carbohydrate units. The Koenigs-Knorr reaction is a classical and effective method employed for this purpose. umsl.edu In the synthesis of the (-)-Phyllanthostatin 1 disaccharide, a regioselective Koenigs-Knorr reaction was utilized to establish the uncommon 1,2-O-linkage. rsc.orgrsc.org This reaction typically involves the use of a glycosyl halide (donor) and an alcohol (acceptor) in the presence of a promoter, such as a silver or mercury salt, to facilitate the condensation. rsc.orgumsl.edunumberanalytics.com The choice of protecting groups on the glycosyl donor can influence the stereochemical outcome of the glycosylation. nih.gov
| Reaction | Purpose in Phyllanthostatin Synthesis | Key Reagents | Reference |
| Koenigs-Knorr Reaction | Formation of the 1,2-O-glycosidic linkage in the disaccharide moiety. | Glycosyl bromide, Diol, Mercury(II) cyanide. | rsc.org |
The aglycone portion of the phyllanthostatins features a characteristic spiroketal system. The construction of this moiety with the correct stereochemistry is a pivotal challenge. An augmented spiroketalization tactic has been successfully applied in the synthesis of phyllanthocin, the aglycone of the related natural product phyllanthoside (B1239162). x-mol.comacs.org This strategy often involves the acid-catalyzed cyclization of a precursor molecule, such as a dihydroxyketone, to form the spiroketal structure. researchgate.net A modern approach involves a two-step process: the addition of a functionalized dihydropyran anion to an aldehyde, followed by a highly stereoselective spiroketalization to establish the C(8) spirocenter. lookchem.com
Attaching the fully formed disaccharide to the aglycone requires a stereoselective glycosidation method that forms an ester linkage. In the total synthesis of (-)-Phyllanthostatin 1, a key final step was a stereoselective glycosidation using triphenylphosphine (B44618) (TPP) and di-isopropyl azodicarboxylate (DIAD) to couple the disaccharide hemiacetal with the aglycone. rsc.orgrsc.org This reaction proceeds with inversion of configuration at the anomeric center.
The Mitsunobu reaction has also been extensively developed as a powerful and general protocol for the stereospecific formation of β-glycosyl esters, a core feature of the phyllanthostatin structure. acs.orgresearchgate.net Research has confirmed that the anomeric hydroxyl group of various pyranose hemiacetals can be esterified with inversion of configuration using this method, making it highly suitable for complex natural product synthesis. beilstein-journals.org
| Reaction | Purpose in Phyllanthostatin Synthesis | Key Reagents | Stereochemical Outcome | Reference |
| TPP-DIAD Glycosidation | Formation of the β-ester linkage between the aglycone and the disaccharide. | Triphenylphosphine (TPP), Di-isopropyl azodicarboxylate (DIAD). | Inversion of configuration. | rsc.orgrsc.org |
| Mitsunobu Reaction | General method for stereospecific assembly of β-glycosyl esters. | Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD), Triphenylphosphine (Ph3P). | Inversion of configuration. | acs.orgresearchgate.net |
The synthesis of polyfunctional molecules like Phyllanthostatin 6 is critically dependent on a well-designed protecting group strategy. bham.ac.ukjocpr.compressbooks.pub Protecting groups are used to temporarily mask reactive functional groups, such as hydroxyls, to prevent unwanted side reactions and to direct the reactivity to specific sites. jocpr.compressbooks.pub
An effective protecting group strategy must be orthogonal, meaning that different protecting groups can be removed under specific conditions without affecting others. bham.ac.uk This allows for the sequential unmasking and reaction of various functional groups. In the synthesis of the phyllanthostatin scaffold, a variety of protecting groups are employed. For instance, benzyl (B1604629) (Bn) and benzoyl (Bz) groups have been used as "permanent" protecting groups, which remain until the final stages of the synthesis. rsc.orgwiley-vch.de In contrast, chloroacetate (B1199739) groups have been used to ensure the positional integrity of the final acetate (B1210297) groups found in the natural product. rsc.org The careful selection and manipulation of these groups are essential for the successful assembly of the target molecule. wiley-vch.de
| Protecting Group Type | Example | Function in Synthesis | Cleavage Condition Example | Reference |
| Permanent Ether | Benzyl (Bn) | Masks hydroxyl groups through many synthetic steps. | Hydrogenolysis | rsc.org |
| Permanent Ester | Benzoyl (Bz) | Protects hydroxyls; can influence reactivity electronically. | Saponification (e.g., NaOMe) | rsc.org |
| Temporary Ester | Chloroacetate | Protects specific hydroxyls for later-stage deprotection to install final acetate groups. | Mildly basic hydrolysis | rsc.org |
| Silyl Ether | Thexyldimethylsilyl (TDS) | Protects primary alcohols. | Fluoride source (e.g., TBAF) | rsc.org |
Semi-Synthetic Modification and Rational Derivatization Studies
While total synthesis provides access to the natural product, semi-synthetic modification and rational derivatization are crucial for exploring the structure-activity relationship (SAR) and developing analogs with potentially improved properties.
The design of analogs of complex natural products like this compound is guided by principles aimed at enhancing biological activity, selectivity, or pharmacokinetic properties. nih.gov Small structural modifications to a natural product scaffold can lead to significant improvements in its biological profile. nih.gov For this compound, derivatization strategies can target several key regions of the molecule:
The Disaccharide Moiety: Modifications to the sugar units, such as altering the substitution pattern or the nature of the glycosidic linkage, could probe the importance of this region for biological recognition.
The Ester Linkage: The ester group connecting the glycone and aglycone is a potential site for hydrolysis. Creating more stable linkages, such as ether or amide bonds, could lead to analogs with improved metabolic stability.
The Acetate Groups: The number and position of the acetate groups could be varied to determine their role in the compound's activity.
Rational design often involves identifying the core pharmacophore—the essential structural features required for activity—and then synthesizing a series of derivatives with systematic modifications to probe the surrounding chemical space. nih.gov
Chemical Transformations for Structure-Property Relationship Exploration
While specific derivatization studies on this compound are not extensively documented in publicly available literature, the exploration of structure-property relationships (SPR) is a cornerstone of medicinal chemistry. For the phyllanthostatin family, such studies would logically focus on modifications of key structural motifs to understand their contribution to biological activity. These motifs include the aglycone core, the disaccharide unit, and the ester linkage.
Hypothetical chemical transformations on this compound for SPR exploration would likely involve:
Modification of the Aglycone: The complex, oxygenated aglycone offers multiple sites for chemical transformation. Alterations could include epimerization of stereocenters, reduction or oxidation of hydroxyl and ketone functionalities, and modification of the spiroketal system. The goal of these changes would be to probe the importance of the aglycone's three-dimensional structure and electronics for target binding and activity.
Derivatization of the Disaccharide Moiety: The sugar portion of phyllanthostatins is crucial for their biological activity. Potential modifications to the disaccharide of this compound would involve altering the protecting groups on the sugar hydroxyls, changing the nature of the glycosidic linkages, or even replacing the natural sugars with synthetic analogues. These changes would help to elucidate the role of the carbohydrate moiety in molecular recognition and solubility.
Variation of the Ester Linkage: The ester bond connecting the aglycone and the disaccharide is a potential site for hydrolysis in a biological environment. Synthesizing analogues with more stable linkages, such as amides or ethers, could lead to compounds with improved pharmacokinetic profiles.
Late-stage functionalization, a powerful strategy in modern drug discovery, could enable the direct modification of the complex this compound scaffold, allowing for the rapid generation of a library of analogues for biological screening. nih.govrsc.org
Table 1: Key Structural Motifs of this compound and Potential Modifications for SPR Studies
| Structural Motif | Potential Modifications | Rationale for Modification |
| Aglycone | Epimerization, Oxidation/Reduction, Spiroketal modification | To probe the importance of 3D structure and electronic properties for bioactivity. |
| Disaccharide | Alteration of protecting groups, Glycosidic linkage modification, Sugar replacement | To understand the role of the carbohydrate in molecular recognition and solubility. |
| Ester Linkage | Replacement with amide or ether linkages | To improve metabolic stability and pharmacokinetic properties. |
It is important to note that while these strategies are standard in medicinal chemistry, their specific application to this compound and the resulting biological activities have not been detailed in the available scientific literature.
Advancements in Synthetic Methodologies for the Phyllanthostatin Series
The total synthesis of phyllanthostatins has spurred the development of novel and efficient synthetic methodologies, particularly for the construction of the challenging glycosidic linkages present in these molecules.
A significant advancement in the synthesis of the phyllanthostatin series has been the development and application of the Mitsunobu reaction for the formation of the glycosyl ester bond. beilstein-journals.orgresearchgate.netupenn.eduacs.orgorganic-chemistry.org This reaction allows for the coupling of a hemiacetal donor (the disaccharide) with a carboxylic acid acceptor (the aglycone) under mild conditions and with inversion of stereochemistry at the anomeric center. beilstein-journals.orgorganic-chemistry.org The work of Smith and co-workers was pivotal in establishing the Mitsunobu glycosyl ester protocol as a reliable and stereoselective method for the synthesis of complex natural products like phyllanthoside. acs.org This methodology has been crucial for overcoming the challenge of forming the sterically hindered ester linkage found in the phyllanthostatin family. researchgate.net
The development of novel glycosylation methods has also been a major focus in the synthesis of the phyllanthostatin series. rsc.orgtandfonline.comnih.gov The stereoselective formation of the 1,2-cis-glycosidic linkage, a common feature in this family, is a significant synthetic challenge. Researchers have explored various glycosylation protocols to control the stereochemical outcome of this critical bond formation. Recent advancements in catalysis, for instance, have led to new methods for the stereoselective synthesis of α-glycosylated carboxylic acids, which could find application in the synthesis of this compound and its analogues. rsc.orgresearchgate.net
Table 2: Key Synthetic Methodologies in Phyllanthostatin Synthesis
| Methodology | Description | Significance for Phyllanthostatin Synthesis | Key References |
| Mitsunobu Reaction | Formation of an ester from an alcohol and a carboxylic acid using triphenylphosphine and an azodicarboxylate. | Enables the stereoselective formation of the crucial and sterically hindered glycosyl ester linkage. | beilstein-journals.orgresearchgate.netupenn.eduacs.orgorganic-chemistry.org |
| Convergent Synthesis | Independent synthesis of complex molecular fragments followed by their late-stage coupling. | Increases overall efficiency and yield by allowing for parallel synthesis and optimization of fragments. | scholarsresearchlibrary.comwikipedia.orgresearchgate.netbeilstein-journals.orgnih.gov |
| Advanced Glycosylation | Development of new methods for the stereoselective formation of glycosidic bonds. | Addresses the challenge of constructing the specific glycosidic linkages found in the phyllanthostatin disaccharide. | rsc.orgtandfonline.comnih.gov |
These advancements in synthetic chemistry have not only made the laboratory synthesis of these complex natural products feasible but have also opened up avenues for the preparation of novel analogues for biological evaluation.
Preclinical Pharmacological Investigations
In Vitro Bioactivity Screening
The initial assessment of Phyllanthostatin 6's pharmacological potential has been conducted through in vitro bioactivity screening, primarily targeting cancer cell lines.
Evaluation of Antineoplastic Activity in Murine Leukemia Cell Lines (e.g., P-388 Lymphocytic Leukemia)
This compound has demonstrated notable cytotoxic activity against the P-388 murine lymphocytic leukemia cell line. farmasimahaganesha.ac.id Research has established its potential to inhibit the proliferation of these cancer cells. A key study reported that this compound, isolated from the roots of Phyllanthus acuminatus, exhibited a significant inhibitory effect on the growth of the P-388 cell line. farmasimahaganesha.ac.id
The potency of this antineoplastic activity has been quantified, providing a measure of its effectiveness in a laboratory setting. The reported median effective dose (ED50) highlights the concentration at which this compound achieves a 50% inhibition of the leukemia cells.
Table 1: In Vitro Activity of this compound against P-388 Murine Lymphocytic Leukemia
| Compound | Cell Line | Bioassay | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| This compound | P-388 Murine Lymphocytic Leukemia | Growth Inhibition | ED50 | 0.35 µg/mL | farmasimahaganesha.ac.id |
This finding underscores the compound's potential as a cytotoxic agent against leukemia cells, forming the basis for further preclinical evaluation.
Growth Inhibition Studies in Diverse Cancer Cell Models (e.g., B-16 Melanoma)
The evaluation of this compound's anticancer potential has extended to other cancer cell models, including the B-16 melanoma cell line. While specific quantitative data for the growth inhibition of B-16 melanoma cells by this compound is not detailed in the reviewed literature, the broader class of compounds to which it belongs, the phyllanthostatins, have shown potent cytotoxic activity against this cell line. atenaeditora.com.bracademicjournals.org The roots of Phyllanthus acuminatus, the source of this compound, have been noted to inhibit the growth of B-16 melanoma cell lines. academicjournals.org
Assessment of Other Pharmacological Potentials of this compound
Based on the available scientific literature, the primary focus of preclinical research on this compound has been its antineoplastic properties. At present, there is no significant evidence to suggest the evaluation of this compound for other pharmacological potentials beyond its anticancer activity.
In Vivo Efficacy Studies in Established Animal Models
Following promising in vitro results, the investigation into the therapeutic potential of this compound has progressed to in vivo studies using animal models to assess its effectiveness in a living organism.
Assessment of Antitumorigenic Effects in Murine Models
The in vivo antineoplastic activity of the chemical class to which this compound belongs has been evaluated in murine models, particularly those involving P-388 lymphocytic leukemia. cdnsciencepub.com While specific in vivo efficacy data for this compound, such as the percentage increase in lifespan (T/C value) in treated mice compared to control groups, is not explicitly available in the reviewed literature, the general class of phyllanthostatins has undergone such testing. cdnsciencepub.com These studies are crucial for determining if the in vitro cytotoxicity translates to a therapeutic effect in a whole-animal system.
Evaluation of In Vivo Activity in Specific Preclinical Disease Models
The available research primarily documents the investigation of this compound and related compounds in the context of cancer models, specifically leukemia and melanoma. farmasimahaganesha.ac.idatenaeditora.com.bracademicjournals.org There is currently no information available from the reviewed sources regarding the evaluation of this compound's in vivo activity in other specific preclinical disease models.
Broader Pharmacological Activities Implied by Phyllanthus Extracts and Related Metabolites
While research on this compound is specific, the broader pharmacological profile of the Phyllanthus genus, from which it is derived, provides a critical context for its potential therapeutic activities. Extracts from various Phyllanthus species and their isolated metabolites have been extensively studied, revealing significant immunomodulatory, antiviral, antioxidant, and anti-inflammatory properties.
Extracts from the Phyllanthus genus have been widely investigated for their effects on the immune system, demonstrating the ability to modulate both innate and adaptive immune responses. nih.govfrontiersin.org Various species, including P. amarus, P. emblica, and P. niruri, are recognized for their significant immunomodulatory effects. nih.gov These effects are often attributed to the rich diversity of phytochemicals present, such as lignans (B1203133), flavonoids, and tannins. mdpi.commdpi.com
Research has shown that bioactive compounds from Phyllanthus can influence the activity of key immune cells. For instance, hypophyllanthin (B190393), a lignan (B3055560) found in the genus, was observed to inhibit the engulfment activity of polymorphonuclear leukocytes (PMNs) and monocytes. frontiersin.org In studies on Phyllanthus maderaspatensis, the ethyl acetate (B1210297) fraction, which is rich in catechin, quercetin (B1663063), and ellagic acid, demonstrated a significant stimulatory effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells at a concentration of 100 μg/mL. mdpi.com Conversely, at lower concentrations (25 and 50 μg/mL), the same fraction had an inhibitory effect. mdpi.com Similarly, aqueous extracts of P. niruri have been shown to induce macrophage proliferation. ekb.eg
The immunomodulatory actions of Phyllanthus compounds also extend to the regulation of cytokines. Catechin and quercetin found in P. niruri can inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). ekb.eg In one study, corilagin, another metabolite, significantly inhibited TNF-α release with an IC50 value of 7.39 μM, while geraniin (B209207) showed strong inhibitory activity on interleukin-1β (IL-1β) release with an IC50 of 16.41 μM. frontiersin.org These findings highlight the potential of Phyllanthus species to act as a source of novel immunomodulating agents. nih.gov
Table 1: Immunomodulatory Effects of Compounds from Phyllanthus Species | Species/Compound | Model/Cell Line | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | P. amarus (Extract) | Sprague-Dawley Rats | Suppressed airway hyperresponsiveness. frontiersin.org | | P. niruri (Extract) | Macrophages | Induced macrophage proliferation and NO secretion. ekb.eg | | P. maderaspatensis (Ethyl Acetate Fraction) | RAW 264.7 Macrophages | Stimulated NO production at 100 μg/mL. mdpi.com | | Hypophyllanthin | Human PMNs and Monocytes | Inhibited phagocytosis; reduced CD18 expression. frontiersin.org | | Corilagin | U937 Human Macrophages | Inhibited TNF-α release (IC50 = 7.39 μM). frontiersin.org | | Geraniin | U937 Human Macrophages | Inhibited IL-1β release (IC50 = 16.41 μM). frontiersin.org | | Catechin & Quercetin | General | Inhibit expression of TNF-α, IL-1, and IL-6. ekb.eg |
The Phyllanthus genus has a long history in traditional medicine for treating viral ailments, which has been substantiated by modern scientific investigation. ajol.info Various species, including P. amarus, P. niruri, and P. urinaria, have demonstrated inhibitory effects against a broad spectrum of viruses such as Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV). medsci.orgnih.gov
In studies targeting Herpes Simplex Viruses, aqueous extracts of four Malaysian Phyllanthus species were evaluated. P. urinaria exhibited the most potent activity against both HSV-1 and HSV-2, with a high selectivity index (SI) of >33.6. medsci.orgnih.gov Time-of-addition studies suggested that the extract acts during the early stages of infection, possibly affecting viral binding and entry, as well as during the viral replication stage. medsci.orgnih.gov
Table 2: Antiviral Activity of Phyllanthus Extracts | Species | Virus | Assay/Model | Key Finding | Reference | | :--- | :--- | :--- | :--- | :--- | | P. urinaria | HSV-1, HSV-2 | Quantitative PCR (Vero cells) | Strongest antiviral activity, SI >33.6. medsci.orgnih.gov | | P. amarus | HSV-1, HSV-2 | Plaque Reduction Assay | Demonstrated antiviral activity. medsci.orgnih.gov | | P. niruri | HBV | In vitro / In vivo | Inhibited HBV. nih.gov | | P. amarus | HCV | Cell Culture | Potential inhibition of HCV replication. mabjournal.com | | Cuban Phyllanthus sp. | HBV, HSV-2 | Cell Culture | Inactivation of HBV surface antigen; inhibition of HSV-2. jppres.com |
Extracts of Phyllanthus acuminatus have demonstrated exceptionally strong antioxidant properties, largely attributed to their rich phenolic content. A study on a phenolic-enriched extract from the leaves of P. acuminatus identified 20 distinct phenolic compounds, including flavonoids, ellagitannins, flavan-3-ols, and phenolic acids. nih.gov
The antioxidant capacity of this extract was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which yielded a remarkably low IC50 value of 0.15 μg/mL. nih.gov This indicates very potent antioxidant activity, superior to that reported for other species under similar conditions, such as P. niruri (IC50 = 6.40 µg/mL) and P. emblica (IC50 = 6.99–7.72 µg/mL). nih.gov The main components identified in the P. acuminatus extract, flavonoids and ellagitannins, are known for their significant antioxidant capabilities. nih.gov
In comparison, studies on other Phyllanthus species like P. urinaria, P. debilis, and P. niruri also confirmed antioxidant potential, with methanol (B129727) extracts generally showing higher activity than water extracts. phcogj.com For instance, the methanol extract of P. urinaria showed a DPPH EC50 of 15.8 μg/mL. phcogj.com Alkaloid extracts from P. amarus have also been evaluated, showing significant free radical scavenging and lipid peroxidation inhibition. herbmedpharmacol.comajol.info However, the potency observed in P. acuminatus extracts remains a point of particular interest. nih.gov
Table 3: Comparative Antioxidant Activity of Phyllanthus Species (DPPH Assay)
| Species / Extract | IC50 / EC50 (μg/mL) | Reference |
|---|---|---|
| P. acuminatus (Phenolic Extract) | 0.15 | nih.gov |
| P. niruri (Phenolic-Enriched Extract) | 6.40 | nih.gov |
| P. urinaria (Methanol Extract) | 15.8 | phcogj.com |
| P. debilis (Methanol Extract) | 26.5 | phcogj.com |
| P. niruri (Methanol Extract) | 29.3 | phcogj.com |
| Justicidin B (Isolated Compound) | 14.28 | nih.gov |
The anti-inflammatory properties of the Phyllanthus genus are well-documented and represent a cornerstone of their traditional use for treating inflammatory conditions like rheumatism. ekb.egfrontiersin.org These activities are supported by modern research demonstrating that extracts and their constituent compounds can modulate key inflammatory pathways and mediators. nih.gov
Studies have shown that Phyllanthus metabolites can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in activated macrophages. In one investigation, four compounds isolated from Phyllanthus polyphyllus were tested for their effects on murine peritoneal macrophages. nih.gov The arylnaphthalide lignans justicidin B and diphyllin (B1215706) were particularly potent, inhibiting NO production with IC50 values of 12.5 μM and 50 μM, respectively. nih.gov These compounds also inhibited the production of TNF-α and IL-12 in a similar manner. nih.gov
Other research has focused on the molecular mechanisms underlying these effects. Extracts of P. amarus and its constituent lignans have been shown to target critical signaling pathways, including NF-κB, MAPK, and PI3K-Akt, to downregulate the inflammatory response. ekb.egnih.gov Lignans such as phyllanthin (B192089) and hypophyllanthin are major contributors to these anti-inflammatory effects. frontiersin.org For example, P. amarus extract has been shown to attenuate the secretion of TNF-α and reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2. ekb.eg These findings provide a scientific basis for the traditional use of Phyllanthus plants in treating inflammatory diseases. nih.gov
**Table 4: Inhibition of Nitric Oxide (NO) Production by Compounds from *Phyllanthus polyphyllus***
| Compound | Chemical Class | IC50 for NO Inhibition (μM) | Reference |
|---|---|---|---|
| 4-O-methylgallic acid | Benzenoid | 100 | nih.gov |
| Phyllamyricin C | Arylnaphthalide Lignan | 25 | nih.gov |
| Justicidin B | Arylnaphthalide Lignan | 12.5 | nih.gov |
| Diphyllin | Arylnaphthalide Lignan | 50 | nih.gov |
Mechanistic Studies at Cellular and Molecular Levels
Elucidation of Cellular Targets and Biological Pathways
Interference with Key Biochemical Pathways Critical for Malignancy
Altered cellular metabolism is a hallmark of cancer, enabling the increased production of macromolecules and energy necessary for rapid proliferation. abcam.com Cancer cells exhibit significant changes in metabolic pathways, including deregulated uptake of glucose and amino acids, and the utilization of glycolysis and tricarboxylic acid (TCA) cycle intermediates for biosynthesis. nih.gov These reprogrammed pathways generate metabolites that support tumor growth and create a permissive microenvironment. abcam.commdpi.com
One of the most well-known metabolic alterations in cancer is the Warburg effect, where cancer cells preferentially metabolize glucose to lactate, even in the presence of oxygen. abcam.comfrontiersin.org This "aerobic glycolysis" provides building blocks for anabolic processes and contributes to an acidic tumor microenvironment that promotes invasion and metastasis. abcam.commdpi.com Key enzymes and transcription factors, such as hypoxia-inducible factor 1-alpha (HIF-1α) and Myc, play crucial roles in reprogramming these metabolic pathways. mdpi.com
While direct studies on Phyllanthostatin 6's interference with these specific pathways are limited, compounds that target cancer metabolism are a promising area of research. nih.gov For instance, inhibiting enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP), which is often upregulated in cancer for nucleotide synthesis and antioxidant defense, has shown anti-proliferative effects. nih.govnih.gov The inhibition of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, by 6-aminonicotinamide (B1662401) (6-AN) has been shown to suppress cancer cell proliferation by inducing endoplasmic reticulum stress and apoptosis. nih.gov This suggests that targeting metabolic vulnerabilities is a viable strategy for cancer therapy.
The specific mechanisms by which this compound might interfere with these critical biochemical pathways remain an area for further investigation. However, the known reliance of cancer cells on altered metabolic pathways presents a plausible set of targets for its anticancer activity.
Induction of Programmed Cell Death Pathways (Apoptosis)
This compound, and related compounds from the Phyllanthus genus, have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. farmasimahaganesha.ac.idresearchgate.net Apoptosis is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer. nih.gov The induction of apoptosis is a primary goal of many cancer therapies. farmasimahaganesha.ac.id
Studies on extracts from Phyllanthus species have shown that they can trigger apoptosis through multiple mechanisms. These include the activation of intrinsic and extrinsic pathways. researchgate.netnih.gov The intrinsic, or mitochondrial, pathway is often initiated by cellular stress and involves the regulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. nih.govresearchgate.net For example, treatment with Phyllanthus urinaria extract has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the activation of caspases, which are the executioners of apoptosis. nih.gov
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, such as the Fas receptor. researchgate.netnih.gov Activation of the Fas receptor leads to the recruitment of adaptor proteins and the activation of caspase-8, which can then directly activate downstream executioner caspases or cleave Bid to tBid, linking to the intrinsic pathway. nih.gov
Furthermore, the induction of apoptosis by Phyllanthus extracts is often associated with increased activity of caspase-3, a key executioner caspase. researchgate.netresearchgate.net DNA fragmentation, a hallmark of apoptosis, has also been observed in cancer cells treated with these extracts. researchgate.netcapes.gov.br
Table 1: Effects of Phyllanthus Extracts on Apoptotic Markers
| Cell Line | Treatment | Observed Effect | Reference |
| Human Myeloid Leukemia (HL-60) | P. urinaria water extract | Increased Bax expression, decreased Bcl-2 expression, increased caspase-3 activity, DNA fragmentation. | researchgate.net |
| Human Osteosarcoma (143B) | P. urinaria | Increased Fas/FasL expression, activation of caspases 3, 8, and 9, increased Bax, decreased Bcl-2. | nih.gov |
| Human Leukemic (MOLT-4) | P. niruri methanol (B129727) extract | Increased p53 expression, induction of apoptosis. | farmasimahaganesha.ac.id |
| Human Nasopharyngeal Carcinoma (NPC-BM1) | P. urinaria | Down-regulation of Bcl-2, increased caspase-3 activity, DNA fragmentation. | researchgate.net |
Modulation of Cellular Proliferation and Cell Cycle Progression
In addition to inducing apoptosis, this compound and related compounds can modulate cellular proliferation by interfering with the cell cycle. farmasimahaganesha.ac.id The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a fundamental aspect of cancer. plos.orgnih.gov
Extracts from Phyllanthus species have been shown to cause cell cycle arrest at different phases, preventing cancer cells from progressing through division. farmasimahaganesha.ac.id For instance, treatment of MOLT-4 human leukemic cells with P. niruri extracts resulted in an accumulation of cells in the G1 phase and arrest at the G2/M phase. farmasimahaganesha.ac.id This disruption of the cell cycle progression can be a precursor to apoptosis. researchgate.net
The regulation of the cell cycle involves a complex interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. nih.govnih.gov The progression through different phases of the cell cycle is driven by the rhythmic activation and inactivation of specific ion channels, which leads to oscillations in the cell's membrane potential. plos.org Modulation of these ion channels can lead to cell cycle arrest. For example, inhibition of the TASK-1 potassium channel can cause a depolarization of the cell membrane and arrest cells in the G1 phase. plos.org
While the precise molecular targets of this compound within the cell cycle machinery are not fully elucidated, its ability to halt cell cycle progression is a significant component of its anti-proliferative effects. The p53 tumor suppressor protein, a key regulator of cell cycle checkpoints, has been implicated in the response to Phyllanthus extracts in some cancer cell lines. farmasimahaganesha.ac.id
Molecular Interactions and Binding Affinity Analysis
Identification of Specific Molecular Targets and Ligand-Receptor Interactions
The identification of specific molecular targets is crucial for understanding the mechanism of action of any therapeutic agent. For this compound, while its broad cellular effects are documented, the precise proteins or other macromolecules it directly binds to are still under investigation. The process of identifying such targets often involves a combination of computational and experimental approaches.
Computational methods, such as molecular docking, can predict the binding affinity and interaction patterns between a small molecule like this compound and a library of potential protein targets. arxiv.org These studies can provide initial hypotheses about which proteins may be direct targets. Experimental techniques are then used to validate these predictions.
The strength of the interaction between a ligand (this compound) and its receptor is quantified by the binding affinity, typically expressed as the dissociation constant (Kd). fidabio.comdiva-portal.org A lower Kd value indicates a stronger binding affinity. diva-portal.org Various biophysical techniques, such as surface plasmon resonance, isothermal titration calorimetry, and fluorescence-based assays, can be used to measure binding affinity. fidabio.com
While specific binding partners for this compound have not been definitively identified in the provided context, the general principles of ligand-receptor interactions apply. These interactions are governed by non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.com The three-dimensional structures of both the ligand and the protein's binding pocket determine the specificity and strength of the interaction.
Enzyme Inhibition Profiling and Characterization
Enzyme inhibition is a common mechanism of action for many drugs. nih.gov Inhibitors can be classified as competitive, non-competitive, or uncompetitive, based on how they interact with the enzyme and its substrate. nih.gov While a detailed enzyme inhibition profile for this compound is not available, studies on related natural products and the general principles of enzyme inhibition provide a framework for potential mechanisms.
For example, studies on extracts from Physalis angulata, another medicinal plant, have shown inhibitory activity against enzymes like α-amylase and cholinesterases. mdpi.com Molecular docking studies of compounds from this plant have identified key amino acid residues involved in the binding and inhibition of these enzymes. mdpi.com
Given the anti-inflammatory properties sometimes associated with compounds from the Phyllanthus genus, it is plausible that this compound could inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) or lipoxygenase. Similarly, its anticancer effects might be mediated through the inhibition of kinases, proteases, or other enzymes that are critical for cancer cell survival and proliferation.
Further research, including high-throughput screening against a panel of purified enzymes and detailed kinetic studies, would be necessary to establish a comprehensive enzyme inhibition profile for this compound. Such studies would provide valuable insights into its molecular mechanism of action and could guide the development of more potent and selective analogs.
Sufficiently detailed and specific scientific information to generate an article on "this compound" that strictly adheres to the requested outline is not available in the provided search results.
The search results indicate that while this compound has been isolated and shown to possess some bioactivity, such as inhibiting the growth of a leukemia cell line researchgate.net, there is no specific information available regarding its mechanistic action in the following areas:
Application of Systems Biology and Proteomics in Mechanistic Discovery:The searches did not yield any research that has applied systems biology or proteomics specifically to elucidate the mechanism of action of this compound.
Due to the lack of specific research findings for this compound in these mandated areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and content requirements.
Structure Activity Relationship Sar Studies
Identification of Essential Pharmacophoric Features of Phyllanthostatin 6
A pharmacophore represents the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. While a definitive, experimentally-derived pharmacophore model for this compound is not extensively documented in publicly available literature, its essential features can be inferred from its chemical structure and comparison with related bioactive glycosides. mdpi.com
The key pharmacophoric elements of this compound are believed to include:
A rigid polycyclic aglycone core: This complex scaffold serves as the foundational structure, positioning other functional groups in a precise three-dimensional orientation required for target binding.
A specific glycosylation pattern: The nature, number, and linkage of the sugar units are critical. The carbohydrate moieties can significantly influence solubility, cell permeability, and interaction with the biological target.
Hydrogen bond donors and acceptors: Numerous hydroxyl and ether oxygen atoms distributed across the aglycone and sugar moieties are crucial for forming hydrogen bonds with amino acid residues in the target protein's binding pocket.
Hydrophobic regions: The aglycone contains distinct nonpolar regions that likely engage in van der Waals or hydrophobic interactions with the target.
Pharmacophore models are typically generated using computational software like LigandScout, Discovery Studio, or MOE, either based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). researchgate.netmdpi.com For this compound, a ligand-based approach would involve analyzing a series of structurally related analogues with varying biological activities to identify common chemical features responsible for their potency. mdpi.com
| Structural Moiety | Presumed Role in Biological Activity |
| Aglycone Backbone | Provides the fundamental rigid scaffold for the precise spatial arrangement of other functional groups. Its unique stereochemistry and conformation are critical for complementarity with the target's binding site. |
| Disaccharide Chain | Influences pharmacokinetic properties such as solubility and membrane transport. The sugar units may also form specific hydrogen bonds and other interactions with the target protein, contributing significantly to binding affinity. |
| Acetyl Groups | The presence and position of acetyl groups on the sugar residues can fine-tune the molecule's polarity and steric profile. The isolation of related compounds like didesacetylphyllanthostatin 3 from the same source suggests that these groups modulate the degree of activity. nih.gov |
| Spiroketal System | This feature within the aglycone introduces significant conformational rigidity, which is often a key characteristic of potent enzyme inhibitors or receptor ligands by reducing the entropic penalty upon binding. |
Influence of Stereochemistry on Biological Efficacy and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity. mhmedical.com Chiral natural products are typically biosynthesized in an enantiomerically pure form, and their interactions with chiral biological macromolecules like enzymes and receptors are highly stereospecific. nih.govnih.gov
Key stereochemical considerations for this compound include:
Relative and Absolute Configuration of the Aglycone: The specific up/down orientation of substituents on the ring systems of the aglycone core is crucial.
Chirality within Sugar Moieties: The inherent stereochemistry of the individual monosaccharide units (e.g., D- or L-sugars) is fundamental to the molecule's identity and function.
While SAR studies comparing different stereoisomers of this compound have not been reported, it is a well-established principle that only one stereoisomer of a complex natural product is typically responsible for the observed biological potency. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR is a computational methodology that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. nih.gov
Computational Approaches and Predictive Algorithms
Developing a QSAR model for this compound and its derivatives would involve a systematic workflow:
Data Set Assembly: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values) would be required.
Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors representing its physicochemical, topological, electronic, and steric properties would be calculated using specialized software.
Model Development: Statistical or machine learning methods are employed to build a mathematical equation linking a subset of the most relevant descriptors to the biological activity. Common algorithms include:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Support Vector Machines (SVM)
Random Forest (RF)
Model Validation: The predictive power of the generated model is rigorously assessed using statistical metrics and validation techniques, such as cross-validation and the use of an external test set of molecules not used in model building. nih.gov
While specific QSAR models for this compound are not available in the current literature, this approach has been successfully applied to other classes of natural products, including other glycosides, to guide drug discovery efforts. rsc.orgljmu.ac.uk
In Silico Molecular Docking Simulations with Potential Biomolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov It is a powerful tool for elucidating the molecular basis of a drug's mechanism of action and for virtual screening of compound libraries. researchgate.net
The process involves:
Target Selection and Preparation: A three-dimensional structure of the putative biological target of this compound (e.g., tubulin, a kinase, or a topoisomerase) is obtained, typically from a protein database like the PDB.
Ligand Preparation: A 3D model of this compound is generated and its energy is minimized.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of this compound within the defined binding site of the target protein.
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
Although specific docking studies for this compound against its antineoplastic targets have not been published, this method has been applied to other compounds from the Phyllanthus genus to explore their interactions with proteins involved in other disease pathways. nih.govresearchgate.net Such simulations could provide invaluable insights into the specific amino acid residues that interact with this compound, thereby explaining the observed SAR and guiding future design efforts.
Rational Design Principles for Optimizing this compound and its Derivatives
Based on the inferred SAR and the principles of medicinal chemistry, several rational design strategies can be proposed to optimize the therapeutic potential of this compound. nih.govnih.gov The goal is typically to enhance potency, improve selectivity for cancer cells over healthy cells, and optimize pharmacokinetic properties.
Potential optimization strategies include:
Simplification of the Aglycone: Systematically simplifying the complex polycyclic core could lead to the identification of the minimal structural unit required for activity, potentially resulting in analogues that are easier to synthesize.
Modification of Glycosidic Moieties: Synthesizing analogues with different sugar units, altered linkages, or a reduced number of sugars could probe the importance of the carbohydrate chain for activity and cell uptake.
Varying Acyl Groups: Replacing or removing the acetyl groups on the sugars with other acyl or alkyl groups could modulate the molecule's lipophilicity and steric interactions within the binding pocket.
Bioisosteric Replacement: Replacing certain functional groups (e.g., hydroxyl groups) with bioisosteres could improve metabolic stability or binding affinity.
These rationally designed modifications, guided by the foundational SAR and further refined by computational modeling, would be essential for advancing this compound from a bioactive natural product to a viable drug candidate.
Biosynthesis and Biotechnological Production
Biosynthetic Pathway Elucidation of Phyllanthostatins in Phyllanthus acuminatus
Phyllanthostatins belong to the lignan (B3055560) class of secondary metabolites, which are synthesized via the phenylpropanoid pathway. mdpi.comfrontiersin.org This fundamental metabolic route is responsible for producing a vast array of phenolic compounds in plants from the amino acid phenylalanine. mdpi.comatlantis-press.com While the complete, specific pathway to Phyllanthostatin 6 has not been fully detailed, the foundational steps and regulatory mechanisms are understood from extensive studies on lignan biosynthesis in Phyllanthus species and other plants. mdpi.comresearchgate.netresearchgate.net
The biosynthesis of lignans (B1203133) begins with the deamination of phenylalanine to form cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL), which represents a critical control point at the interface of primary and secondary metabolism. mdpi.commdpi.com The pathway then proceeds through a series of CoA-activated intermediates, including p-coumaroyl-CoA and feruloyl-CoA. frontiersin.org These intermediates are precursors to the synthesis of monolignols, the monomeric building blocks of lignans and lignin.
The specific stereochemistry of lignans is determined during the coupling of these monolignol units, a process directed by dirigent proteins (DIRs) and catalyzed by oxidative enzymes like peroxidases and laccases. mdpi.comresearchgate.netresearcher.life This regio- and stereo-selective coupling is crucial for forming specific lignan skeletons. mdpi.com In the case of many Phyllanthus lignans, the pathway is thought to proceed through the intermediate secoisolariciresinol, which shares structural similarities with compounds like phyllanthin (B192089). frontiersin.org The presence of pinoresinol-lariciresinol reductase (PLR) genes in Phyllanthus further supports the involvement of these common lignan intermediates. frontiersin.orgresearchgate.net
Table 1: Key Enzymes and Intermediates in the General Phenylpropanoid and Lignan Biosynthetic Pathway
| Metabolite/Enzyme | Role in Pathway | Reference |
| Phenylalanine | Primary precursor amino acid | frontiersin.orgmdpi.com |
| Phenylalanine ammonia-lyase (PAL) | Catalyzes the first committed step, converting phenylalanine to cinnamic acid | mdpi.commdpi.com |
| Cinnamic acid | Initial product of the pathway | frontiersin.org |
| p-Coumaroyl-CoA | Key intermediate leading to various branches of phenylpropanoid metabolism | frontiersin.org |
| Pinoresinol-lariciresinol reductase (PLR) | Enzyme involved in the conversion of pinoresinol (B1678388) to secoisolariciresinol | frontiersin.orgresearchgate.net |
| Secoisolariciresinol | A central lignan intermediate from which other structures are derived | frontiersin.org |
| Dirigent Proteins (DIRs) | Mediate the specific regio- and stereo-selective coupling of monolignols | mdpi.comresearchgate.net |
| Peroxidases/Laccases | Enzymes that catalyze the oxidative coupling of monolignols | researcher.life |
The biosynthesis of lignans is a tightly regulated process at the genetic level, often influenced by developmental cues and environmental stimuli. mdpi.comresearcher.life The expression of key biosynthetic genes, such as PAL, is controlled by complex signaling networks. For instance, the jasmonic acid (JA) signaling pathway can activate the PAL1 gene, thereby increasing the flux of precursors into the phenylpropanoid pathway. mdpi.comresearchgate.net
Transcription factors play a pivotal role in orchestrating the expression of entire segments of the pathway. mdpi.com Studies have identified various cis-regulatory elements in the promoter regions of DIR genes that are involved in hormone and stress responses, indicating their diverse regulatory functions. researcher.life The use of elicitors, such as methyl jasmonate and salicylic (B10762653) acid, in plant cultures has been shown to modulate gene expression and significantly alter the production of secondary metabolites, providing further insight into the genetic control of these pathways. researchgate.netmdpi.com However, a comprehensive understanding of the specific transcription factors and regulatory networks governing phyllanthostatin biosynthesis in P. acuminatus requires further investigation. researchgate.net
Plant Cell Culture and In Vitro Production Systems
Given the low natural abundance of many valuable phytochemicals, plant cell and tissue culture technologies present a promising, environmentally friendly alternative for their production. capes.gov.brnih.gov These in vitro systems allow for production under controlled and optimized conditions, independent of geographical and climatic constraints.
Researchers have successfully established plant cell suspension cultures of Phyllanthus acuminatus from callus tissue for the purpose of producing medicinal metabolites. researchgate.netcapes.gov.br The optimization of these cultures involves manipulating physical and chemical parameters to enhance biomass accumulation and secondary metabolite synthesis. Key factors include inoculum concentration and agitation speed, which significantly affect cell growth kinetics and viability. capes.gov.br
A systematic evaluation determined that specific conditions are optimal for generating either thick cell suspensions (for high biomass) or fine cell suspensions (often associated with metabolite production). capes.gov.br Crucially, phytochemical analysis using high-resolution mass spectrometry has confirmed the presence of multiple phyllanthostatins, including Phyllanthostatin 1, 2, 3, and 6, in the extracts of these lab-grown cell suspensions. capes.gov.br The matching fragmentation spectra between compounds from the cell cultures and those from the native plant's roots confirms that the biosynthetic capability for this compound is retained in these in vitro systems. researchgate.net
Table 2: Optimization of Phyllanthus acuminatus Cell Suspension Cultures
| Parameter | Condition | Outcome | Reference |
| Inoculum & Agitation (Thick Suspension) | 2 g inoculum in 25 mL medium at 100 rpm | Optimal for generating thick cell suspensions with high biomass | researchgate.netcapes.gov.br |
| Inoculum & Agitation (Fine Suspension) | 2 g inoculum in 25 mL medium at 120 rpm | Optimal for establishing fine cell suspensions | researchgate.netcapes.gov.br |
| Cell Viability | >80-90% under optimized conditions | High viability supports sustained bioprocess performance | capes.gov.br |
| Metabolite Identification | High-Resolution Mass Spectrometry | Confirmed presence of Phyllanthostatin 1, 2, 3, and 6 | capes.gov.br |
The successful production of phyllanthostatins in flask cultures provides the foundation for scaling up the process to an industrial level using bioreactors. researchgate.netresearchgate.net The primary role of a bioreactor is to provide a controlled, sterile environment that supports high-density cell growth and product formation. ub.educore.ac.uk For plant cell suspensions, which are sensitive to shear stress, bioreactor design is critical.
Commonly used types include mechanically stirred-tank reactors, pneumatically driven bubble column reactors, and airlift reactors. ub.educore.ac.uk Each design offers different solutions for mixing and aeration, which are essential for nutrient distribution and oxygen supply. Challenges in scaling up plant cell cultures include managing increased viscosity at high cell densities, preventing cell damage from mechanical agitation or sparging, and avoiding foam formation. nih.govub.edu Disposable, single-use bioreactors, such as wave-mixed systems, are also emerging as viable, low-cost options that can reduce the need for complex cleaning and sterilization procedures. core.ac.uk The successful industrialization of this compound production will depend on adapting these bioreactor technologies to the specific needs of P. acuminatus cell suspensions. capes.gov.br
Table 3: Comparison of Bioreactor Types for Plant Cell Culture
| Bioreactor Type | Mixing/Aeration Principle | Advantages | Challenges | Reference |
| Stirred-Tank | Mechanical impeller | Good mixing and oxygen transfer, suitable for high densities | Potential for high shear stress, can damage cells | core.ac.uk |
| Airlift | Air bubbles lift medium through a draft tube | Low shear stress, simple design | Can have poor oxygen transfer at very high cell densities | ub.educore.ac.uk |
| Bubble Column | Air bubbles rise through the culture | Very low shear, simple construction | Foaming can be a significant issue, potential for poor mixing | ub.educore.ac.uk |
| Wave-Mixed (Disposable) | Wave-induced motion | Low shear, bubble-free aeration, disposable (reduces contamination risk) | Limited to smaller to medium scale-up volumes compared to large steel tanks | core.ac.uk |
An alternative to cell suspension culture is the use of hairy root cultures, which are induced by the genetic transformation of plant tissue with Agrobacterium rhizogenes. scielo.sa.crscielo.sa.cr Hairy roots are characterized by rapid growth, genetic stability, and a metabolic profile that is often very similar to the roots of the parent plant, where many secondary metabolites are synthesized and stored. mdpi.comscielo.sa.cr
Hairy root cultures of P. acuminatus have been successfully established and maintained on hormone-free media. scielo.sa.crnih.gov A key advantage of this system is the potential to significantly boost the production of target compounds through elicitation. Elicitors are compounds that trigger defense responses in the plant tissue, often leading to an upregulation of secondary metabolite biosynthesis. Studies have shown that applying elicitors like salicylic acid (SA) and methyl jasmonate (MeJA) to P. acuminatus hairy root cultures leads to significant changes in the phytochemical profile, increasing the concentration of phenols and phenylpropanoid derivatives. mdpi.comnih.gov For example, treatment with 50 µM SA was found to be particularly effective, tripling the concentration of certain mucic acid derivatives and increasing the general content of phenols and phenylpropanoids by over 100%. nih.gov This strategy holds great promise for enhancing the accumulation of specific lignans like this compound. mdpi.com
Elicitation Strategies for Enhanced Secondary Metabolite Production
Elicitation is a widely used biotechnological strategy to boost the production of secondary metabolites in plant cell and organ cultures. irispublishers.com The technique involves the application of external stimuli, known as elicitors, to trigger a defense response in the plant cells, which often leads to an upregulation of specific metabolic pathways and the accumulation of desired compounds. irispublishers.commdpi.com These elicitors can be categorized as either biotic (of biological origin) or abiotic (of non-biological origin). irispublishers.comnih.gov
Biotic elicitors are substances derived from living organisms, such as polysaccharides, proteins, or even whole microorganisms like fungi and bacteria. mdpi.comnih.gov Endophytic fungi, which live symbiotically within plant tissues without causing disease, are a particularly promising source of biotic elicitors. ekb.egresearchgate.netfrontiersin.org The interaction between an endophyte and its host plant can stimulate the production of a wide array of secondary metabolites, as the plant activates defense mechanisms. mdpi.commdpi.com
Fungal elicitors, including preparations from fungal cell walls (containing chitin, glucans, and other polysaccharides) or extracts from fungal cultures, have been successfully used to enhance the yield of various high-value compounds like paclitaxel, psoralen, and various flavonoids in different plant culture systems. nih.govmdpi.com These elicitors are recognized by plant cell receptors, initiating a signal transduction cascade that activates genes responsible for secondary metabolism. irispublishers.commdpi.com
While the use of endophytic fungi and other biotic elicitors is a well-established strategy for increasing the production of many plant-derived pharmaceuticals, specific studies detailing the application of these elicitors for the enhanced production of this compound are not extensively documented in current research. However, given the success of this approach for other complex metabolites, it represents a significant and viable avenue for future research to boost this compound yields in plant cell or hairy root cultures.
Abiotic elicitors are non-biological factors, including chemical compounds and physical stresses, that can induce a defense response in plants. nih.gov Commonly used chemical elicitors include plant signaling molecules like salicylic acid (SA) and methyl jasmonate (MeJA), while physical stress factors can include drought, UV radiation, or temperature changes. mdpi.comfrontiersin.org
Research on hairy root cultures of Phyllanthus acuminatus, a known producer of phyllanthostatins, has demonstrated the effectiveness of abiotic elicitors in modulating the production of this compound. In one study, salicylic acid and methyl jasmonate were tested as elicitors at different concentrations. mdpi.comresearchgate.net
Interactive Data Table: Effect of Abiotic Elicitors on this compound Production in P. acuminatus Hairy Roots
| Elicitor | Concentration (µM) | Effect on this compound Production | Reference |
| Salicylic Acid (SA) | 50 | Enhanced Production | mdpi.com |
| Salicylic Acid (SA) | 200 | Less effective than 50 µM SA; greater increase in other compounds like phyllaemblic acid | mdpi.com |
| Methyl Jasmonate (MeJA) | 50 | Not promising for enhancing terpenoid production | mdpi.com |
| Methyl Jasmonate (MeJA) | 200 | Not promising for enhancing terpenoid production | mdpi.com |
Metabolic Engineering and Synthetic Biology Approaches for Overproduction
As the demand for natural products grows, metabolic engineering and synthetic biology offer powerful and sophisticated tools for the overproduction of valuable compounds like this compound. mdpi.comnih.gov These approaches involve the targeted modification of an organism's genetic and regulatory processes to optimize the production of a specific molecule. plos.orgnih.gov
Metabolic engineering focuses on redirecting the flow of cellular resources (metabolic flux) towards the biosynthetic pathway of the target compound. This can be achieved by:
Overexpressing key enzyme genes in the desired pathway to increase their catalytic activity. researchgate.net
Downregulating or knocking out genes of competing pathways that drain precursors away from the target molecule. plos.org
Introducing heterologous genes from other species to create novel pathways or improve existing ones. nih.gov
Synthetic biology takes these concepts further by applying engineering principles of design, modularity, and standardization to biological systems. cbd.intwur.nl This can involve constructing entirely new genetic circuits, biosensors, and metabolic pathways in a host organism—often a microbe like yeast or E. coli—to function as a "cell factory." nih.govnih.gov These microbial systems offer advantages such as rapid growth, scalability, and easier genetic manipulation compared to plant cultures. nih.gov
While these strategies have been successfully applied to produce a variety of complex plant metabolites, including flavonoids, terpenoids, and alkaloids, in engineered microbes, the application of metabolic engineering or synthetic biology specifically for the overproduction of this compound has not yet been reported in the available literature. The complete biosynthetic pathway of this compound would first need to be fully elucidated. Once the necessary genes and enzymes are identified, these powerful engineering approaches could be employed to develop high-yielding microbial or plant-based production platforms for this important compound.
Future Research Directions
Discovery of Novel Biological Targets for Phyllanthostatin 6
Initial studies have shown that this compound inhibits the growth of the murine P-388 lymphocytic leukemia cell line, indicating its cytotoxic potential. frontiersin.org However, the precise molecular targets and mechanisms of action remain largely unelucidated. Future research should prioritize the identification of these targets to better understand its therapeutic window and potential applications.
A primary avenue of investigation should focus on its potential as a microtubule inhibitor. Many natural products with cytotoxic properties, including certain lignans (B1203133), exert their effects by disrupting microtubule dynamics, which is crucial for cell division. frontiersin.orgnih.gov Research could explore whether this compound binds to tubulin at known sites, such as the colchicine, vinca, or taxane (B156437) binding sites, or if it interacts with a novel site. frontiersin.orgnih.govonclive.com Techniques such as in vitro tubulin polymerization assays and competitive binding studies with known microtubule-targeting agents would be instrumental.
Furthermore, given that related arylnaphthalene lignans have been shown to induce apoptosis through the activation of caspase-3, it is crucial to investigate similar pathways for this compound. nih.govthieme-connect.com Future studies should examine its impact on key apoptotic proteins and pathways.
Advanced Preclinical Formulation and Delivery Systems for Enhanced Bioavailability
A significant hurdle for many promising natural products, particularly complex glycosides, is poor aqueous solubility and low bioavailability, which can limit their clinical utility. nih.govmdpi.com this compound, with its intricate structure, is likely to face similar challenges. chemblink.comnaturalproducts.net Therefore, a critical area of future research is the development of advanced preclinical formulation and delivery systems.
Strategies to enhance the solubility and delivery of poorly soluble cytotoxic drugs are well-documented and could be applied to this compound. nih.govfrontiersin.orgresearchgate.netmdpi.com These include:
Nanosuspensions: This technique involves reducing the drug particle size to the nanometer range, which can increase the dissolution rate and saturation solubility. mdpi.comfrontiersin.org
Liposomal Formulations: Encapsulating this compound within liposomes could protect it from degradation, improve its pharmacokinetic profile, and potentially target it to tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.comrsc.orgnih.govresearchgate.net The inclusion of glycosides on the liposomal surface has also been explored to target specific tissues. nih.gov
Polymeric Micelles and Nanoparticles: These systems can solubilize hydrophobic drugs within their core, offering improved stability and controlled release. frontiersin.org Plant-derived nanoparticles are also emerging as a potential delivery vehicle. mdpi.comdovepress.com
Research should focus on developing and characterizing these formulations for this compound, with the goal of improving its bioavailability and therapeutic index.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of this compound's biological effects, future research should integrate various multi-omics approaches. nih.govuic.edufrontiersin.orguniversiteitleiden.nlnih.gov This can provide a comprehensive view of its mechanism of action, from its impact on gene expression to its effects on metabolic pathways.
Genomics and Transcriptomics: These can be used to identify genes and pathways that are modulated by this compound treatment in cancer cells, potentially revealing novel targets and resistance mechanisms.
Proteomics: This can provide insights into the changes in protein expression and post-translational modifications induced by the compound, helping to pinpoint the specific proteins it interacts with.
Metabolomics: Analyzing the metabolic profiles of cells treated with this compound can reveal its impact on cellular metabolism, which is often dysregulated in cancer.
The integration of these datasets can help to construct a detailed picture of the compound's cellular effects and guide further drug development efforts. nih.govnih.gov
Exploration of Synergistic Interactions with Other Therapeutic Agents
Combining natural products with conventional chemotherapeutic drugs is a promising strategy to enhance efficacy and overcome drug resistance. nih.govimrpress.com Extracts from Phyllanthus species have already shown synergistic effects with drugs like doxorubicin (B1662922) and cisplatin. slideshare.net Therefore, a key area of future research is to investigate the potential synergistic interactions of this compound with existing anticancer agents.
Studies should be designed to assess the efficacy of this compound in combination with a range of chemotherapeutic drugs, particularly those with different mechanisms of action. This could involve in vitro studies on various cancer cell lines, followed by in vivo studies in preclinical models. The goal is to identify combinations that result in enhanced cancer cell killing, reduced tumor growth, and potentially lower required doses of the conventional drugs, thereby reducing their toxicity. nih.govimrpress.com
Sustainable and Scalable Production Methodologies for Academic and Industrial Applications
The natural abundance of this compound in Phyllanthus acuminatus is likely low, which could be a major bottleneck for its further development and potential clinical application. nih.gov Therefore, research into sustainable and scalable production methods is of paramount importance.
Several biotechnological approaches have shown promise for the production of complex plant-derived secondary metabolites, including lignans: nih.govbioengineer.orgnih.govfrontiersin.orgthe-microbiologist.comresearchgate.net
Plant Cell and Hairy Root Cultures: Establishing cell suspension or hairy root cultures of Phyllanthus acuminatus could provide a continuous and controlled source of this compound, independent of geographical and seasonal variations. slideshare.netnih.gov
Elicitation: The production of secondary metabolites in plant cell cultures can often be enhanced by the use of elicitors, which are molecules that trigger defense responses in the plant cells. nih.govbenthamscience.comirispublishers.comnih.gov Research should explore the use of various biotic and abiotic elicitors to increase the yield of this compound in culture systems.
Synthetic Biology: Advances in synthetic biology offer the potential to produce complex natural products in microbial hosts like yeast or bacteria. bioengineer.orgthe-microbiologist.comresearchgate.net This would involve identifying the complete biosynthetic pathway of this compound and engineering a microbial chassis to produce it. This approach could ultimately lead to a highly scalable and cost-effective production process.
Developing these production methodologies will be crucial for ensuring a sufficient supply of this compound for extensive preclinical and potential clinical studies.
Q & A
Q. What are the standard methodologies for isolating and purifying Phyllanthostatin 6 from natural sources?
this compound is typically isolated using solvent extraction (e.g., methanol) followed by sequential chromatographic techniques. Size exclusion chromatography (Sephadex LH-20) and reversed-phase HPLC are critical for purification, with gradients like MeOH-H₂O (2:3 → 9:1) employed to separate isomers . Yield optimization requires careful solvent system selection (e.g., CH₂Cl₂-MeOH-H₂O) and semi-preparative HPLC parameters .
Q. How is the structural identity of this compound confirmed in new studies?
Structural elucidation relies on spectroscopic methods:
- UV/IR : Confirm functional groups (e.g., cinnamoyl-sesquiterpene moieties) .
- NMR (1D and 2D) : Assign stereochemistry (e.g., 5 defined stereocenters) and aglycone structure via COSY and HSQC experiments .
- HRMS : Verify molecular formula (C₃₆H₄₈O₁₆) and glycosidic cleavage products (e.g., glucose and 6-deoxyglucose) . Acid hydrolysis is used to identify disaccharide components .
Q. What are the minimum characterization requirements for reporting new this compound derivatives?
For novel analogs, provide:
- Purity evidence : HPLC chromatograms (>95% purity) and elemental analysis .
- Spectral data : Full NMR assignments (¹H, ¹³C, 2D), HRMS, and IR .
- Biological activity : Dose-response curves against relevant cell lines (e.g., PS leukemia cells) with IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Discrepancies (e.g., inactive derivatives like descinnamoyl phyllanthocindiol ) require:
- Comparative assays : Use identical cell lines (e.g., PS cells) and protocols to ensure reproducibility .
- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., acetyl or cinnamoyl moieties) and test analogs .
- Mechanistic studies : Evaluate targets like protein kinase C (PKC) binding affinity to explain activity variations .
Q. What strategies improve the low yield of this compound during isolation?
Low yields (e.g., 3.7 × 10⁻³% ) can be addressed by:
- Optimizing extraction : Test fresh vs. dried plant material and alternative solvents (e.g., ethanol-water mixtures).
- Chromatographic refinement : Adjust HPLC gradients (e.g., MeOH:H₂O ratios) and column packing materials .
- Scale-up protocols : Combine flash chromatography with preparative HPLC for larger batches.
Q. How should researchers design experiments to assess this compound stability under physiological conditions?
- pH stability assays : Incubate the compound in buffers (pH 4–8) and monitor degradation via HPLC .
- Thermal analysis : Use differential scanning calorimetry (DSC) to determine decomposition thresholds.
- Metabolic studies : Apply liver microsome models to identify major metabolites and half-life .
Q. What advanced statistical approaches validate bioactivity findings in dose-response studies?
- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism .
- Error analysis : Report 95% confidence intervals for IC₅₀ values and use ANOVA for multi-group comparisons .
- Reproducibility checks : Include triplicate experiments and negative controls (e.g., DMSO vehicle) .
Methodological Best Practices
Q. What are the critical steps to ensure reproducibility in this compound synthesis?
Q. How can multidisciplinary approaches enhance this compound research?
Integrate:
- Pharmacology : High-throughput screening against diverse cancer cell lines .
- Computational chemistry : Molecular docking to predict PKC binding interactions .
- Synthetic biology : Explore heterologous expression in plant cell cultures to boost yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
